Cobalt(2+), tris(2,2'-bipyridine)-, dichloride
CAS No.: 14855-51-7
Cat. No.: VC2403817
Molecular Formula: C30H24Cl2CoN6
Molecular Weight: 598.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14855-51-7 |
|---|---|
| Molecular Formula | C30H24Cl2CoN6 |
| Molecular Weight | 598.4 g/mol |
| IUPAC Name | cobalt(2+);2-pyridin-2-ylpyridine;dichloride |
| Standard InChI | InChI=1S/3C10H8N2.2ClH.Co/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
| Standard InChI Key | VRZJCSGVBJRWGY-UHFFFAOYSA-L |
| SMILES | C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Co+2] |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Co+2] |
Introduction
Chemical Identity and Basic Properties
Cobalt(2+), tris(2,2'-bipyridine)-, dichloride, also known as tris(2,2'-bipyridine)cobalt(II) dichloride, is a coordination complex characterized by a cobalt center in the +2 oxidation state coordinated to three 2,2'-bipyridine ligands with two chloride counterions. The compound has a molecular formula of C₃₀H₂₄Cl₂CoN₆ . There are some discrepancies in the reported molecular weight, with values ranging from approximately 527.5 g/mol to 598.4 g/mol, which may be attributed to different calculation methods or inclusion of coordinated solvent molecules .
Structural Identifiers
The compound's structural identification parameters are summarized in Table 1:
Synthesis Methods
Several synthetic routes have been reported for the preparation of tris(2,2'-bipyridine)cobalt(II) dichloride and its related complexes. The synthesis typically involves the coordination of 2,2'-bipyridine ligands to a cobalt(II) salt in an appropriate solvent.
Direct Synthesis from Cobalt(II) Chloride
One of the most straightforward synthesis methods involves the direct reaction of cobalt(II) chloride hexahydrate with 2,2'-bipyridine in a suitable solvent such as ethanol or methanol. The reaction can be represented as:
CoCl₂·6H₂O + 3(2,2'-bipyridine) → [Co(2,2'-bipyridine)₃]Cl₂ + 6H₂O
This method typically yields the complex in high purity, though variations in reaction conditions can lead to different solvated forms of the complex .
Alternative Synthetic Approaches
For related complexes, researchers have reported precise reaction conditions that significantly impact the yield and purity. For instance, when synthesizing cobalt complexes with 5,5′-dimethyl-2,2′-bipyridine ligands, the order of addition of reagents has been found to be crucial for obtaining high yields .
A notable example from a related synthesis demonstrates this importance: "The order of addition of the components to the reaction mixture was found to be crucial for the isolation of complexes in high yield. For example, if one equivalent of catechol is added to one equivalent of Co(NO₃)₂·6H₂O in methanol, the solution remains dark pink in color. Addition of triethylamine to this turns the solution dark blue/green" .
Structural Characteristics
Bond Lengths and Coordination Geometry
In related cobalt complexes with bipyridine ligands, the Co-N bond lengths typically range from approximately 1.92 to 1.95 Å, which is characteristic of Co(II)-N coordination bonds . For example, in related Co(III) complexes, the Co–N bond lengths were reported as: Co–N1 = 1.951(8) Å and Co–N2 = 1.926(8) Å, which are typical values for these types of coordination compounds .
The octahedral geometry around the cobalt center is slightly distorted, as evidenced by the variation in bond angles. In related complexes, the cis and trans N—Co—N bond angles typically range from 83.50(19)–93.82(14)° and 175.23(14)–176.38(19)°, respectively .
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR)
In one study of a related complex, the authors noted: "The assignment of the cobalt oxidation state in compound as +3 was reinforced by the ¹H NMR of this complex, which implied that the compound was diamagnetic" .
Electronic and Magnetic Properties
Magnetic Characteristics
Cobalt(II) complexes with bipyridine ligands typically exhibit paramagnetic behavior due to the d⁷ electronic configuration of Co(II). In related complexes, magnetic moment (μeff) values of 4.2-5.3 BM have been reported, which corresponds to three unpaired electrons with a significant orbital contribution .
The paramagnetic nature of these complexes is further confirmed by EPR studies. For instance, when Co(II) complexes are oxidized to Co(III), they become EPR-silent, supporting the change in electronic configuration from d⁷ to d⁶ .
Electrochemical Behavior
Cobalt bipyridine complexes exhibit interesting electrochemical properties, with the potential to undergo reversible redox processes between Co(I), Co(II), and Co(III) oxidation states. These redox properties make them potentially useful for applications in catalysis and electron transfer studies .
The ability of these complexes to access multiple oxidation states is evidenced by the existence of both Co(II) and Co(III) analogs, as well as the less common Co(I) complexes, all of which have been structurally characterized .
Applications and Biological Activities
Antibacterial Properties
Several studies have investigated the antibacterial properties of cobalt complexes with bipyridine ligands. For example, research has shown that certain Co(II) complexes with 5,5′-dimethyl-2,2′-bipyridine ligands exhibit antibacterial activities against both gram-positive and gram-negative bacteria .
In one study, it was reported that "The synthesized complexes were further investigated against MCF-7 cells at 25, 50, 100 and 200 µM. The results revealed that the metal complexes can bind effectively to FS-DNA" . Another study found that "This complex exhibits a weak inhibition against S. aureus and E. coli bacterial activity" .
The antibacterial efficacy of these complexes is often superior to that of their corresponding metal salts and free ligands, suggesting that coordination to the metal center enhances the biological activity of the ligands .
DNA Interaction Studies
The interaction of cobalt bipyridine complexes with DNA has been a subject of interest due to potential applications in medicinal chemistry. Studies using techniques such as fluorescence spectroscopy, UV-Visible spectroscopy, and gel electrophoresis have revealed that these complexes can bind effectively to DNA .
Research findings indicate that hydrogen bonding, van der Waals forces, and electrostatic interactions play important roles in the binding of these complexes to DNA. The thermodynamic parameters (ΔH°, ΔS°, and ΔG°) associated with these interactions have been measured, with negative ΔG° values suggesting that the binding processes are spontaneous .
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with cobalt(2+), tris(2,2'-bipyridine)-, dichloride. Table 2 presents a comparison of these related compounds:
| Compound Name | Formula | Key Features | Reference |
|---|---|---|---|
| Tris(1,10-phenanthroline)cobalt(II) chloride | C₃₄H₂₈ClCoN₃ | Stronger ligand field; different ligand type | |
| Cobalt(II) chloride tetrahydrate | CoCl₂·4H₂O | Simpler structure; no bipyridine ligands | |
| Nickel(II), tris(2,2'-bipyridine)-dichloride | Ni(bpy)₃Cl₂ | Similar ligand environment; different metal | |
| [Co(5,5′-dmbipy)₂(NCS)₂] | - | Different ligand ratio; NCS instead of chloride | |
| [Co(5,5′-dmbipy)₃][Co(NCS)₄] | - | Complex counterion with cobalt | |
| Co(bipy)₃₂ | C₃₀H₂₄Co(ClO₄)₂N₆ | Different counterion (perchlorate) | |
| Co(bipy)₃₂·5.5H₂O | - | Different counterion (trifluoroacetate) |
Variation in Oxidation States
The cobalt center in bipyridine complexes can exist in multiple oxidation states, primarily +1, +2, and +3. The properties of these complexes vary significantly with the oxidation state of the metal center:
-
Co(I) complexes (d⁸): Typically strong reducing agents, less common, and often more reactive than their Co(II) or Co(III) counterparts .
-
Co(II) complexes (d⁷): Paramagnetic with three unpaired electrons, often exhibiting interesting magnetic properties due to orbital contributions .
-
Co(III) complexes (d⁶): Typically diamagnetic, kinetically inert, and EPR-silent .
The structural parameters, such as Co-N bond lengths, also vary with the oxidation state, with Co(III)-N bonds generally being shorter than Co(II)-N bonds due to the increased effective nuclear charge in Co(III) .
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